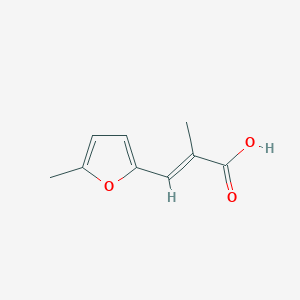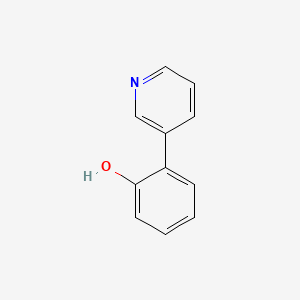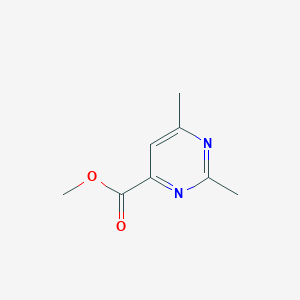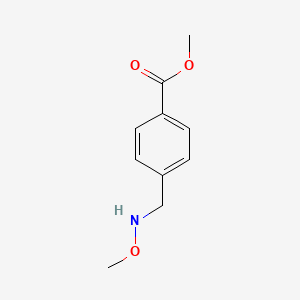
N-(3,4-dichloro-benzyl)-O-methyl-hydroxylamine
概要
説明
3,4-Dichlorobenzyl chloride is an organic compound used as a building block in organic synthesis . It has a molecular weight of 195.47 and its linear formula is Cl2C6H3CH2Cl .
Molecular Structure Analysis
The molecular structure of 3,4-Dichlorobenzyl chloride consists of a benzene ring substituted with two chlorine atoms and one benzyl chloride group .Chemical Reactions Analysis
3,4-Dichlorobenzyl chloride has been used in Friedel-Crafts synthesis of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, a key intermediate for the synthesis of sertraline . It’s also used as an alkylating agent in the synthesis of poly(ether ketone)s having pendant sulfonic acid groups .Physical And Chemical Properties Analysis
3,4-Dichlorobenzyl chloride is a liquid at room temperature with a density of 1.411 g/mL at 25 °C . It has a boiling point of 122-124 °C/14 mmHg .科学的研究の応用
1. Delaying Cellular Senescence
N-hydroxylamines, including compounds like N-benzyl and N-methyl hydroxylamines, have been found to delay senescence in human lung fibroblasts. These compounds decrease the endogenous production of oxidants and reverse age-dependent decay of mitochondrial aconitase, suggesting their reaction with the superoxide radical and their effectiveness through mitochondria (Atamna, Paler-Martinez, & Ames, 2000).
2. Chemical Synthesis and Reactions
N-arylhydroxylamines, including derivatives like N-benzyl hydroxylamines, play a crucial role in aromatic substitution reactions. They are used in generating nitrenes, which are key intermediates in various chemical synthesis processes (Potts, Kutz, & Nachod, 1975).
3. Spectrophotometric Applications
Certain aromatic hydroxylamines have been utilized as spectrophotometric reagents for the determination of elements like vanadium. They form stable complexes in specific acid media, demonstrating their utility in analytical chemistry (Majumdar & Das, 1966).
4. Drug Release Control in Pharmaceutical Applications
N-methyl and N-benzyl hydroxylamines have been conjugated to alginic acid to produce hydroxamated derivatives. These are used to form coordinate complexes with iron(III) for drug encapsulation and controlled release, highlighting their potential in drug delivery systems (Alkhatib et al., 2006).
5. Organic Synthesis
N-benzyl hydroxylamines are involved in the synthesis of various organic compounds. For instance, they are used in the synthesis of substituted N-benzoyliminopyridinium ylides, demonstrating their role in the creation of complex organic structures (Legault & Charette, 2003).
Safety and Hazards
特性
IUPAC Name |
1-(3,4-dichlorophenyl)-N-methoxymethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO/c1-12-11-5-6-2-3-7(9)8(10)4-6/h2-4,11H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHSCNDWZIYZRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONCC1=CC(=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3144020.png)

![2-nitro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B3144038.png)
![1-[(4-Isothiocyanatophenyl)sulfonyl]pyrrolidine](/img/structure/B3144052.png)




amine](/img/structure/B3144096.png)

